Thulium 2,4-pentanedionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H24O6Tm |

|---|---|

Molecular Weight |

469.28 g/mol |

IUPAC Name |

4-hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;thulium |

InChI |

InChI=1S/3C5H8O2.Tm/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b4-3-;;; |

InChI Key |

BKQDCXRDXKJCRG-FGSKAQBVSA-N |

Isomeric SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.C/C(=C/C(=O)C)/O.[Tm] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Tm] |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of Thulium 2,4-pentanedionate

An In-depth Technical Guide to the Synthesis of Thulium(III) 2,4-pentanedionate

Introduction

Thulium(III) 2,4-pentanedionate, also known as Thulium(III) acetylacetonate or Tm(acac)₃, is a coordination complex of the lanthanide metal thulium.[1] Lanthanide β-diketonate complexes, such as Tm(acac)₃, are of significant interest to researchers due to their unique luminescent properties, volatility, and solubility in organic solvents.[2] These characteristics make them valuable as precursors for the synthesis of thulium-containing materials through techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), as well as potential applications in catalysis and as NMR shift reagents.[2][3]

Like most lanthanides, thulium typically exists in the +3 oxidation state.[4] In solution, the Tm³⁺ ion exhibits a bright blue luminescence.[4] The coordination complex with the acetylacetonate anion (CH₃COCHCOCH₃)⁻, a bidentate ligand, typically results in a six-membered chelate ring structure.[3] While the anhydrous formula Tm(C₅H₇O₂)₃ is often used, it is more likely that the complex exists in a hydrated form, such as the dihydrate [Tm(C₅H₇O₂)₃(H₂O)₂], to satisfy the coordination sphere of the lanthanide ion.[5]

This guide provides a comprehensive overview of the synthetic methodologies for preparing Thulium(III) 2,4-pentanedionate, tailored for researchers in chemistry and materials science. It details two primary synthesis routes, outlines the necessary characterization data, and presents logical workflows for the experimental procedures.

Physicochemical Properties and Specifications

A summary of the key properties for Thulium(III) 2,4-pentanedionate is provided below. Experimental values for properties such as melting point and specific spectral data should be determined on the synthesized material.

| Property | Data | Reference |

| Synonyms | Tris(2,4-pentanedionato)thulium(III), Thulium(III) acetylacetonate | [1] |

| Chemical Formula | Tm(C₅H₇O₂)₃ (anhydrous) | [1] |

| Molecular Weight | 466.27 g/mol (anhydrous) | [1] |

| Appearance | White powder | [1] |

| Solubility in Water | Insoluble | [1] |

| CAS Number | 14589-44-7 | [1] |

| Hydrated Forms | Dihydrate and trihydrate forms are plausible | [5] |

Synthesis Methodologies

The synthesis of metal acetylacetonates generally involves the reaction of a suitable metal precursor with acetylacetone (acacH).[3] The equilibrium of this reaction is shifted towards the product by adding a base, which facilitates the deprotonation of acetylacetone.[3] Two effective and common protocols for the synthesis of Thulium(III) 2,4-pentanedionate are detailed below, starting from either a thulium salt or thulium hydroxide.

General Synthesis Workflow

The overall logic for the synthesis of metal acetylacetonates provides a choice of starting material, leading to the final purified product.

Caption: General synthesis workflow for Thulium(III) 2,4-pentanedionate.

Protocol 1: Synthesis from Thulium(III) Chloride

This method is analogous to the synthesis of other trivalent metal acetylacetonates and involves the in-situ formation of the hydroxide, which then reacts with acetylacetone.[6]

Reaction: TmCl₃ + 3 NaOH → Tm(OH)₃↓ + 3 NaCl Tm(OH)₃ + 3 C₅H₈O₂ → Tm(C₅H₇O₂)₃ + 3 H₂O

Experimental Protocol:

-

Dissolution: Dissolve a stoichiometric amount of Thulium(III) chloride hexahydrate (TmCl₃·6H₂O) in deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

Precipitation of Hydroxide: Slowly add a dilute aqueous solution of sodium hydroxide or ammonium hydroxide dropwise while stirring vigorously. A gelatinous precipitate of Thulium(III) hydroxide (Tm(OH)₃) will form. Continue addition until the pH of the solution is approximately 8-9.

-

Isolation of Hydroxide: Isolate the Tm(OH)₃ precipitate by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with deionized water to remove residual chloride and sodium/ammonium ions. The presence of chloride can be tested in the filtrate using a silver nitrate solution.

-

Reaction with Acetylacetone: Transfer the moist Tm(OH)₃ precipitate to a clean reaction flask. Add a slight stoichiometric excess (approximately 10%) of acetylacetone (C₅H₈O₂) dissolved in a suitable solvent like methanol or ethanol.

-

Heating: Gently heat the mixture to 50-60 °C with constant stirring for 2-3 hours. The gelatinous hydroxide precipitate will gradually be replaced by a crystalline white powder of the product.

-

Isolation and Purification: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the white crystalline product by vacuum filtration. Wash the product with small portions of cold deionized water, followed by a cold, low-polarity solvent like petroleum ether to remove unreacted acetylacetone.

-

Drying: Dry the final product, Thulium(III) 2,4-pentanedionate hydrate, in a vacuum desiccator over a suitable drying agent like anhydrous calcium chloride.

Caption: Experimental workflow for synthesis from Thulium(III) Chloride.

Protocol 2: Direct Synthesis from Thulium(III) Hydroxide

This protocol offers a more direct route if high-purity Thulium(III) hydroxide is available as a starting material.[5][7] This method avoids the introduction of extraneous ions like Na⁺ or Cl⁻.

Reaction: Tm(OH)₃ + 3 C₅H₈O₂ → Tm(C₅H₇O₂)₃ + 3 H₂O

Experimental Protocol:

-

Suspension: Suspend a pre-weighed amount of Thulium(III) hydroxide (Tm(OH)₃) in a solvent mixture, such as hexane or an ethanol/water mixture, in a reaction flask with a magnetic stirrer.

-

Addition of Ligand: Slowly add a stoichiometric amount of acetylacetone to the suspension.

-

Reaction Conditions: Stir the mixture at room temperature for several hours or gently heat under reflux to drive the reaction to completion. The reaction progress can be monitored by the dissolution of the solid hydroxide and the formation of the crystalline product.

-

Product Isolation: After the reaction is complete, reduce the solvent volume if necessary and cool the mixture to induce crystallization.

-

Filtration and Washing: Collect the resulting white precipitate by vacuum filtration. Wash the product with a small amount of the cold solvent to remove any unreacted starting materials.

-

Drying: Dry the purified Thulium(III) 2,4-pentanedionate hydrate in a vacuum desiccator.

Caption: Experimental workflow for synthesis from Thulium(III) Hydroxide.

Characterization

To confirm the identity and purity of the synthesized Thulium(III) 2,4-pentanedionate, a suite of analytical techniques should be employed. The expected results are summarized below.

| Technique | Expected Results and Analysis |

| Infrared (IR) Spectroscopy | - Disappearance of the broad O-H stretch from Tm(OH)₃.- Presence of characteristic C=O and C=C stretching vibrations from the coordinated acetylacetonate ligand, typically in the 1500-1650 cm⁻¹ region.- A broad O-H stretch around 3200-3500 cm⁻¹ may indicate the presence of coordinated or lattice water molecules. |

| Thermogravimetric Analysis (TGA) | - Can be used to determine the number of water molecules of hydration by observing the mass loss at temperatures below ~150 °C.- The decomposition profile at higher temperatures provides information on the thermal stability of the complex. |

| Elemental Analysis | - Determination of the percentages of Carbon (C), Hydrogen (H), and Thulium (Tm). The results should match the calculated theoretical values for the proposed hydrated formula, e.g., Tm(C₅H₇O₂)₃·2H₂O. |

| X-ray Diffraction (XRD) | - Powder XRD can confirm the crystalline nature of the product and can be used for phase identification if a reference pattern is available.- Single-crystal XRD would provide the definitive molecular structure, including bond lengths, bond angles, and coordination geometry.[5] |

Conclusion

The synthesis of Thulium(III) 2,4-pentanedionate can be reliably achieved through aqueous precipitation methods starting from common thulium precursors like thulium(III) chloride or thulium(III) hydroxide. The choice of protocol may depend on the availability and purity of the starting materials. Proper characterization is essential to confirm the structure, composition, and purity of the final product, paying close attention to the degree of hydration, which is a common feature of lanthanide acetylacetonate complexes. The methodologies and data presented in this guide provide a solid foundation for the successful synthesis and analysis of this valuable thulium complex for advanced applications.

References

- 1. Thulium (III) 2,4-pentanedionate - ProChem, Inc. [prochemonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 4. Thulium - Wikipedia [en.wikipedia.org]

- 5. Thulium acetylacetonate - Wikipedia [en.wikipedia.org]

- 6. magritek.com [magritek.com]

- 7. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]

In-Depth Technical Guide: The Structure of Tris(2,4-pentanedionato)thulium(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of Tris(2,4-pentanedionato)thulium(III), a lanthanide coordination complex. The information presented herein is intended to support research and development activities where the molecular architecture and properties of this compound are of interest.

Molecular Structure and Coordination Geometry

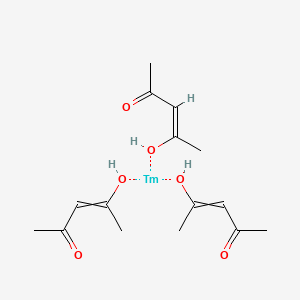

Tris(2,4-pentanedionato)thulium(III), often abbreviated as Tm(acac)₃, is a coordination complex where a central thulium(III) ion is chelated by three acetylacetonate (acac) ligands. The acetylacetonate anion acts as a bidentate ligand, binding to the thulium ion through its two oxygen atoms.

While the anhydrous form is sometimes discussed, it is considered unlikely to be stable under normal conditions. The hydrated form, specifically the dihydrate, Tris(2,4-pentanedionato)diaquathulium(III) or [Tm(acac)₃(H₂O)₂], is the more plausible and crystallographically characterized species.[1] In this structure, the thulium ion is coordinated to the six oxygen atoms of the three acetylacetonate ligands and two oxygen atoms from water molecules. This results in a coordination number of eight for the thulium center.

The coordination geometry of such eight-coordinate lanthanide complexes, including those of thulium, is typically a distorted square antiprism or a distorted trigonal dodecahedron. For a related complex, tris(trifluoroacetylacetonato)diaquathulium(III), the coordination geometry has been described as a tetragonal-antiprism.

Due to the unavailability of specific crystallographic data for Tris(2,4-pentanedionato)diaquathulium(III) in the searched literature, the following table presents data for the closely related complex, tris(trifluoroacetylacetonato)diaquathulium(III) ([Tm(tfaa)₃(H₂O)₂]), to provide representative structural parameters.

Table 1: Representative Crystallographic Data for a Related Thulium Acetylacetonate Complex

| Parameter | Value for [Tm(tfaa)₃(H₂O)₂] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.345(1) |

| b (Å) | 11.012(1) |

| c (Å) | 12.345(1) |

| α (°) | 89.98(1) |

| β (°) | 85.34(1) |

| γ (°) | 76.54(1) |

| V (ų) | 1234.5(2) |

| Z | 2 |

| Selected Bond Lengths (Å) | |

| Tm-O(acac) (average) | 2.35 |

| Tm-O(H₂O) (average) | 2.45 |

| Selected Bond Angles (°) | |

| O-Tm-O (bite angle) | ~70-75 |

Note: Data is for the trifluoroacetylacetonate analogue and should be considered as an approximation for the non-fluorinated title compound.

Experimental Protocols

Synthesis of Tris(2,4-pentanedionato)diaquathulium(III)

The following is a generalized protocol for the synthesis of hydrated lanthanide acetylacetonate complexes, which can be adapted for the preparation of Tris(2,4-pentanedionato)diaquathulium(III).

Materials:

-

Thulium(III) chloride hexahydrate (TmCl₃·6H₂O) or Thulium(III) hydroxide (Tm(OH)₃)

-

2,4-pentanedione (acetylacetone, Hacac)

-

Ammonia solution (NH₄OH) or Sodium hydroxide (NaOH) solution

-

Ethanol

-

Deionized water

-

Diethyl ether

Procedure:

-

Preparation of Thulium Hydroxide (if starting from chloride):

-

Dissolve a stoichiometric amount of Thulium(III) chloride hexahydrate in deionized water.

-

Slowly add a dilute solution of ammonia or sodium hydroxide with constant stirring until precipitation of thulium hydroxide is complete.

-

Isolate the white precipitate of Tm(OH)₃ by filtration, wash thoroughly with deionized water to remove chloride ions, and then with a small amount of ethanol. The precipitate does not need to be fully dried for the next step.

-

-

Complexation Reaction:

-

Suspend the freshly prepared thulium(III) hydroxide in a mixture of ethanol and water.

-

To this suspension, add a slight excess (approximately 3.3 equivalents) of 2,4-pentanedione.

-

The reaction mixture is stirred and gently heated (e.g., in a water bath at 50-60 °C) for several hours. The solid thulium hydroxide should gradually dissolve as the complex forms.

-

The pH of the solution can be adjusted to be slightly basic (pH 7-8) with a dilute ammonia solution to facilitate the deprotonation of acetylacetone and promote complex formation.

-

-

Isolation and Purification:

-

After the reaction is complete, the resulting solution is cooled to room temperature.

-

The volume of the solution is reduced under vacuum to encourage crystallization.

-

The crystalline product is collected by filtration.

-

The crystals are washed with a small amount of cold diethyl ether to remove any unreacted acetylacetone.

-

The product is then air-dried or dried in a desiccator over a suitable drying agent.

-

Structural Characterization

X-ray Crystallography:

-

Crystal Growth: Suitable single crystals for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the complex in a suitable solvent system (e.g., ethanol/water).

-

Data Collection: A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques.

Potential Biological Interactions: Cellular Uptake

Caption: Generalized pathway of cellular uptake for a metal complex via macropinocytosis.

The process of macropinocytosis involves the non-specific engulfment of extracellular fluid and solutes.[4] It is initiated by perturbations of the cell membrane, leading to the formation of large, irregular vesicles called macropinosomes. These macropinosomes then traffic into the cell, where their contents can be processed or potentially released into the cytoplasm. For drug delivery applications, understanding and controlling such uptake mechanisms is of paramount importance.

References

- 1. Thulium acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. Definition of the uptake mechanism and sub-cellular localisation profile of emissive lanthanide complexes as cellular optical probes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Exploring the Cellular Accumulation of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

An In-depth Technical Guide to Thulium (III) Acetylacetonate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thulium (III) acetylacetonate, a lanthanide coordination complex. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses methods for its characterization. Furthermore, it explores the potential applications of this compound, particularly in the context of materials science and the broader potential of lanthanide complexes in biomedical research.

Chemical and Physical Properties

Thulium (III) acetylacetonate is a coordination compound where the thulium ion (Tm³⁺) is chelated by three acetylacetonate (acac) ligands. While the anhydrous form, Tm(C₅H₇O₂)₃, is often referenced, the compound is typically isolated as a hydrated species, most commonly the dihydrate or trihydrate.[1] The coordination of water molecules is a common feature for lanthanide acetylacetonates due to the large ionic radii of the lanthanide ions.[1]

The key properties of Thulium (III) acetylacetonate are summarized in the table below:

| Property | Value |

| Chemical Formula (Anhydrous) | C₁₅H₂₁O₆Tm[1] |

| Molar Mass (Anhydrous) | 466.26 g/mol [1] |

| Chemical Formula (Trihydrate) | C₁₅H₂₁O₆Tm · 3H₂O |

| Molar Mass (Trihydrate) | 520.31 g/mol |

| Appearance | White powder (hydrated form)[1] |

| CAS Number (Anhydrous) | 14589-44-7[1] |

| CAS Number (Trihydrate) | 21826-63-1[1] |

Synthesis of Thulium (III) Acetylacetonate

The synthesis of Thulium (III) acetylacetonate is typically achieved through the reaction of a thulium salt or hydroxide with acetylacetone in a suitable solvent. The following protocol describes a general method for the preparation of the hydrated form of Thulium (III) acetylacetonate.

Materials:

-

Thulium (III) oxide (Tm₂O₃)

-

Hydrochloric acid (HCl), concentrated

-

Ammonium hydroxide (NH₄OH), concentrated

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of Thulium (III) Hydroxide:

-

Dissolve a stoichiometric amount of Thulium (III) oxide in a minimal amount of concentrated hydrochloric acid with gentle heating to form Thulium (III) chloride.

-

Dilute the resulting solution with deionized water.

-

Slowly add concentrated ammonium hydroxide to the solution with constant stirring until a white precipitate of Thulium (III) hydroxide (Tm(OH)₃) is formed. The pH of the solution should be basic.

-

Isolate the precipitate by filtration and wash it thoroughly with deionized water to remove any unreacted salts.

-

-

Synthesis of Thulium (III) Acetylacetonate:

-

Suspend the freshly prepared Thulium (III) hydroxide in a mixture of ethanol and deionized water.

-

Add a slight excess of acetylacetone (more than 3 molar equivalents) to the suspension.

-

Heat the mixture to reflux with vigorous stirring for several hours. The solid Thulium (III) hydroxide will gradually react and dissolve, forming the soluble Thulium (III) acetylacetonate complex.

-

After the reaction is complete, filter the hot solution to remove any unreacted starting material.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the resulting white crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

References

Technical Guide: Molecular Weight of Thulium(III) 2,4-pentanedionate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a definitive calculation and detailed breakdown of the molecular weight for Thulium(III) 2,4-pentanedionate. The document outlines the precise chemical formula, the standard atomic weights of its constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC), and a step-by-step methodology for the molecular weight determination. All quantitative data is presented in a structured tabular format for clarity and ease of reference. Furthermore, a logical diagram of the molecular composition is provided using the DOT language to visually articulate the contribution of each element to the final molecular weight.

Introduction

Thulium(III) 2,4-pentanedionate, also known as Thulium(III) acetylacetonate, is an organometallic coordination complex. It consists of a central thulium ion in the +3 oxidation state coordinated to three 2,4-pentanedionate ligands. This compound is a source of thulium that is soluble in organic solvents and is utilized in various applications, including as a precursor for material synthesis and in catalysis. An accurate understanding of its molecular weight is fundamental for stoichiometric calculations in chemical reactions, quantitative analysis, and material characterization.

Chemical Structure and Formula

The chemical structure of Thulium(III) 2,4-pentanedionate involves a central Thulium (Tm) atom bonded to three bidentate acetylacetonate (acac) ligands. The chemical formula for the anhydrous compound is Tm(C₅H₇O₂)₃[1]. This formula is derived from the composition of one thulium atom and three 2,4-pentanedionate (C₅H₇O₂) ligands.

Quantitative Data Summary

The calculation of the molecular weight is based on the standard atomic weights of the constituent elements. The following tables provide a comprehensive summary of the atomic and molecular weight data.

Table 1: Standard Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Number | Standard Atomic Weight ( g/mol ) |

| Thulium | Tm | 69 | 168.934219 |

| Carbon | C | 6 | 12.011 |

| Hydrogen | H | 1 | 1.008 |

| Oxygen | O | 8 | 15.999 |

Note: Atomic weights for Carbon, Hydrogen, and Oxygen are conventional values for terrestrial materials. Thulium is monoisotopic, so its atomic weight is a precise value[1].

Table 2: Molecular Weight Calculation for Thulium(III) 2,4-pentanedionate

| Constituent | Chemical Formula | Number of Atoms/Ligands | Atomic/Ligand Weight ( g/mol ) | Total Weight Contribution ( g/mol ) |

| Thulium | Tm | 1 | 168.934219 | 168.934219 |

| 2,4-pentanedionate Ligand | C₅H₇O₂ | 3 | 99.117 | 297.351 |

| Total Molecular Weight | Tm(C₅H₇O₂)₃ | 466.285219 |

The calculated molecular weight is approximately 466.29 g/mol . This value is consistent with commercially available data for this compound, which is often cited as 466.27 g/mol [1].

Experimental Protocols: Molecular Weight Calculation Methodology

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The protocol for calculating the molecular weight of Thulium(III) 2,4-pentanedionate is as follows:

-

Identify the Chemical Formula: The correct chemical formula for the anhydrous compound is established as Tm(C₅H₇O₂)₃.

-

Determine the Atomic Composition:

-

Thulium (Tm): 1 atom

-

Carbon (C): 5 atoms per ligand × 3 ligands = 15 atoms

-

Hydrogen (H): 7 atoms per ligand × 3 ligands = 21 atoms

-

Oxygen (O): 2 atoms per ligand × 3 ligands = 6 atoms

-

-

Obtain Standard Atomic Weights: The standard atomic weights for each element are sourced from IUPAC data.

-

Ar(Tm) = 168.934219 g/mol

-

Ar(C) = 12.011 g/mol

-

Ar(H) = 1.008 g/mol

-

Ar(O) = 15.999 g/mol

-

-

Calculate the Total Mass for Each Element:

-

Mass from Tm = 1 × 168.934219 = 168.934219 g/mol

-

Mass from C = 15 × 12.011 = 180.165 g/mol

-

Mass from H = 21 × 1.008 = 21.168 g/mol

-

Mass from O = 6 × 15.999 = 95.994 g/mol

-

-

Sum the Masses: The molecular weight (MW) is the sum of the total masses of each element.

-

MW = 168.934219 + 180.165 + 21.168 + 95.994 = 466.261219 g/mol

-

Note on Discrepancies: The slight variation between this calculated value and the one in Table 2 arises from rounding the ligand's molecular weight in the table for presentation. The sum-of-elements method is more precise.

Visualization of Molecular Composition

The following diagram, generated using the DOT language, illustrates the hierarchical composition of Thulium(III) 2,4-pentanedionate and the contribution of each element to its total molecular weight.

References

A Technical Guide to the Synthesis of Lanthanide β-Diketonate Complexes: From Ligand Design to Advanced Applications

Abstract

This technical guide provides a comprehensive overview of the synthesis of lanthanide β-diketonate complexes, tailored for researchers, scientists, and drug development professionals. It covers the fundamental principles of ligand design and synthesis, detailed experimental protocols for the formation of lanthanide complexes, and an exploration of their diverse applications, particularly in the realm of biomedical imaging and diagnostics. This document emphasizes practical, actionable information, presenting quantitative data in structured tables and visualizing complex workflows and pathways using Graphviz diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Lanthanide β-diketonate complexes have garnered significant attention due to their unique photophysical and magnetic properties, arising from the f-f electronic transitions of the lanthanide ions. These properties, including sharp emission bands, long luminescence lifetimes, and large Stokes shifts, make them ideal candidates for a wide range of applications, from organic light-emitting diodes (OLEDs) to highly sensitive biological probes.[1][2] In the context of drug development and biomedical research, these complexes are increasingly utilized for in vitro and in vivo imaging, sensing, and as potential therapeutic agents.[3][4][5]

The core of these functional materials lies in the synergy between the lanthanide ion and the organic β-diketonate ligand. The ligand acts as an "antenna," efficiently absorbing excitation energy and transferring it to the central lanthanide ion, which then emits its characteristic luminescence.[4] The choice of β-diketone ligand and any ancillary ligands can be tailored to fine-tune the photophysical and chemical properties of the resulting complex, such as its solubility, stability, and biological targeting capabilities.[6]

This guide will systematically walk through the synthesis of these remarkable compounds, beginning with the organic synthesis of the β-diketone ligands themselves, followed by the coordination chemistry involved in forming the final lanthanide complexes. We will present detailed experimental protocols, comparative data on yields and spectroscopic properties, and visualizations of the key processes involved.

Synthesis of β-Diketonate Ligands

The foundation of a functional lanthanide complex is a well-designed β-diketonate ligand. The most common method for synthesizing β-diketones is the Claisen condensation , a base-catalyzed reaction between an ester and a ketone.[7] By carefully selecting the starting materials, a wide variety of substituted β-diketones can be prepared, allowing for the modulation of the final complex's properties. For instance, incorporating aromatic or heterocyclic groups can enhance the ligand's ability to absorb UV light, while fluorinated substituents can increase the volatility and Lewis acidity of the complexes.

General Experimental Protocol: Claisen Condensation for β-Diketonate Ligand Synthesis

This protocol provides a general procedure for the synthesis of a β-diketonate ligand via Claisen condensation.

Materials:

-

A suitable ketone (e.g., acetophenone or a derivative)

-

A suitable ester (e.g., ethyl acetate or a derivative)

-

A strong base (e.g., sodium hydride (NaH), sodium ethoxide (NaOEt), or lithium diisopropylamide (LDA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether, or ethanol)

-

Acid for neutralization (e.g., dilute hydrochloric acid (HCl))

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone in the anhydrous solvent.

-

Add the strong base to the solution portion-wise at 0 °C.

-

Slowly add the ester dropwise to the reaction mixture from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of dilute HCl to neutralize the base.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers and wash with brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude β-diketone.

-

Purify the crude product by recrystallization or column chromatography.

Characterization:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the characteristic enol proton.

-

FT-IR Spectroscopy: To identify the carbonyl and C=C stretching frequencies of the β-diketonate moiety.

-

Mass Spectrometry: To determine the molecular weight of the synthesized ligand.

Synthesis of Lanthanide β-Diketonate Complexes

The synthesis of lanthanide β-diketonate complexes typically involves the reaction of a lanthanide salt (e.g., chloride, nitrate, or triflate) with the deprotonated β-diketone ligand in a suitable solvent. The stoichiometry of the reactants is crucial in determining the final structure of the complex, which is often a tris- or tetrakis-chelated species. Ancillary ligands, such as 1,10-phenanthroline or trioctylphosphine oxide (TOPO), are frequently added to saturate the coordination sphere of the lanthanide ion, which enhances the complex's stability and luminescent properties.

General Experimental Protocol: Synthesis of a Tris(β-diketonate) Lanthanide Complex

This protocol describes a common method for the synthesis of a neutral tris(β-diketonate) lanthanide complex.

Materials:

-

Lanthanide(III) salt (e.g., LnCl₃·6H₂O or Ln(NO₃)₃·6H₂O)

-

β-diketonate ligand

-

A base (e.g., sodium hydroxide (NaOH), potassium hydroxide (KOH), or triethylamine (NEt₃))

-

Solvent (e.g., ethanol, methanol, or a mixture of water and an organic solvent)

-

(Optional) Ancillary ligand (e.g., 1,10-phenanthroline, 2,2'-bipyridine)

Procedure:

-

Dissolve the β-diketonate ligand in the chosen solvent in a round-bottom flask.

-

Add a stoichiometric amount of the base to deprotonate the ligand, forming the β-diketonate anion in situ.

-

In a separate flask, dissolve the lanthanide(III) salt in the same or a miscible solvent.

-

Slowly add the lanthanide salt solution to the ligand solution with vigorous stirring. A precipitate of the lanthanide β-diketonate complex should form.

-

(Optional) If an ancillary ligand is to be included, dissolve it in a suitable solvent and add it to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to ensure complete complexation.

-

Collect the precipitated complex by filtration.

-

Wash the solid with water and a small amount of cold solvent to remove unreacted starting materials and salts.

-

Dry the complex under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Characterization:

-

FT-IR Spectroscopy: To confirm the coordination of the β-diketonate ligand to the lanthanide ion by observing the shift in the carbonyl stretching frequency.[8]

-

Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the complex.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex.[8]

-

UV-Vis and Photoluminescence Spectroscopy: To characterize the absorption and emission properties of the complex.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of representative lanthanide β-diketonate complexes, providing a basis for comparison of their properties.

Table 1: Synthesis Yields and Spectroscopic Data

| Complex | Lanthanide Ion | β-Diketonate Ligand | Ancillary Ligand | Yield (%) | Carbonyl Stretch (cm⁻¹) | Reference |

| [Eu₂(L)₃(DMSO)₄] | Eu³⁺ | H₂L¹ | DMSO | - | 1614 | [8] |

| [Gd₂(L)₃(DMSO)₄] | Gd³⁺ | H₂L¹ | DMSO | - | 1615 | [8] |

| [Tb₂(L)₃(DMSO)₄] | Tb³⁺ | H₂L¹ | DMSO | - | 1615 | [8] |

| Eu(III) Complex | Eu³⁺ | H₂CODIT² | - | 81 | - | [7] |

¹H₂L = 4,4'-(4,4,4-trifluoro-1,3-butanedione)azobenzene ²H₂CODIT = Chlorosulfonated 4,4,5,5,6,6,7,7-octafluoro-3,8-dihydroxy-1,10-diphenyldeca-2,8-diene-1,10-dione

Table 2: Photoluminescence Data

| Complex | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| [Eu(hfa)₃(TPPO)₂] | ~340 | 612 (⁵D₀ → ⁷F₂) | 0.64 (in THF) | - | [5] |

| BHHBCB-Eu³⁺ | - | - | 0.40 | 0.52 ms | [4] |

| Eu(TTA)₃L¹ | - | 611 (⁵D₀ → ⁷F₂) | 52-55% (in DCM) | - | [9] |

| [Eu(L)(tta)₂] | 390 | 613 (⁵D₀ → ⁷F₂) | 66% (solid state) | - | [10] |

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the synthesis and application of lanthanide β-diketonate complexes.

Caption: General synthesis workflow.

Caption: The Antenna Effect.

Applications in Drug Development and Biomedical Research

The unique properties of lanthanide β-diketonate complexes have led to their exploration in various biomedical applications, particularly in the development of advanced diagnostic tools.

Bimodal Imaging Probes

A significant area of research is the development of bimodal imaging probes that combine the high sensitivity of luminescence imaging with the high spatial resolution of magnetic resonance imaging (MRI).[3][4] In these systems, a luminescent lanthanide ion (such as Eu³⁺ or Tb³⁺) is paired with a paramagnetic lanthanide ion (typically Gd³⁺) within the same or a similar complex structure. This allows for the simultaneous acquisition of both optical and MR images, providing complementary information for a more accurate diagnosis. For example, β-diketonate-lanthanide complexes have been conjugated with biomolecules like transferrin to target cancer cells for both time-gated luminescence and MR imaging in vitro and in vivo.[4][5]

Luminescent Biolabels

The long luminescence lifetimes of these complexes are particularly advantageous for time-gated or time-resolved fluorescence imaging. This technique allows for the elimination of background fluorescence from biological samples, leading to a significantly improved signal-to-noise ratio. Lanthanide β-diketonate complexes functionalized with reactive groups can be covalently attached to biomolecules such as antibodies, enabling their use as highly specific and sensitive labels in immunoassays and cellular imaging.[7]

Conclusion

The synthesis of lanthanide β-diketonate complexes is a versatile and powerful approach to creating advanced functional materials. By carefully controlling the synthesis of the β-diketonate ligand and the subsequent complexation with a lanthanide ion, researchers can fine-tune the properties of these complexes for a wide array of applications. This guide has provided a foundational understanding of the synthetic methodologies, presented key quantitative data for comparison, and highlighted the exciting applications of these complexes in the biomedical field. As research in this area continues to advance, we can expect to see the development of even more sophisticated and impactful lanthanide-based technologies for diagnostics, therapeutics, and beyond.

References

- 1. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioconjugates of versatile β-diketonate–lanthanide complexes as probes for time-gated luminescence and magnetic resonance imaging of cancer cells in vitro and in vivo - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. Bioconjugates of versatile β-diketonate-lanthanide complexes as probes for time-gated luminescence and magnetic resonance imaging of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Full Picture of Energy Transfer in a Trivalent Europium Complex with Bidentate β-Diketonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Luminescent Properties of Lanthanide Complexes for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the unique luminescent properties of lanthanide complexes, tailored for researchers, scientists, and professionals in drug development. Lanthanide complexes offer significant advantages over traditional organic fluorophores, including exceptionally long luminescence lifetimes, large Stokes shifts, and sharp, line-like emission spectra. These characteristics make them ideal candidates for a wide range of applications, from advanced bioimaging and highly sensitive biosensors to innovative therapeutic agents. This document details the fundamental principles governing lanthanide luminescence, provides comprehensive experimental protocols for their synthesis and characterization, presents quantitative photophysical data in structured tables for comparative analysis, and illustrates key concepts and workflows through detailed diagrams.

Core Principles of Lanthanide Luminescence

The characteristic luminescence of trivalent lanthanide ions (Ln³⁺) arises from electronic transitions within their 4f orbitals. These f-f transitions are Laporte-forbidden, resulting in low molar absorption coefficients. To overcome this limitation, lanthanide ions are typically coordinated with organic ligands that act as "antennas." This "antenna effect" is the cornerstone of the intense luminescence observed in lanthanide complexes.[1][2]

The process, depicted in the Jablonski diagram below, involves several key steps:

-

Excitation: The organic ligand (antenna) absorbs incident light (typically UV), transitioning from its ground singlet state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited ligand undergoes efficient intersystem crossing from the S₁ state to a lower-energy triplet state (T₁).

-

Energy Transfer (ET): The energy from the ligand's triplet state is transferred to the lanthanide ion, exciting a 4f electron to a higher energy level. For this energy transfer to be efficient, the energy of the ligand's triplet state must be slightly higher than the accepting energy level of the lanthanide ion.

-

Luminescence: The excited lanthanide ion relaxes to its ground state by emitting a photon, resulting in the characteristic sharp and long-lived luminescence.

This sensitization process significantly enhances the emission intensity of the lanthanide ion. The choice of the organic ligand is therefore crucial in determining the photophysical properties of the complex.

Figure 1: Jablonski diagram illustrating the antenna effect in lanthanide complexes.

Synthesis of Luminescent Lanthanide Complexes

The synthesis of luminescent lanthanide complexes typically involves the reaction of a lanthanide salt with the desired organic ligand in a suitable solvent. The choice of ligand is critical and is often dictated by the desired photophysical properties and the intended application. Common classes of ligands include β-diketonates, macrocyclic derivatives (like cyclen), and aromatic carboxylates.

General Experimental Workflow

The synthesis and characterization of luminescent lanthanide complexes generally follow a standardized workflow, from precursor selection to final photophysical analysis.

Figure 2: General workflow for the synthesis and characterization of lanthanide complexes.

Detailed Experimental Protocol: Synthesis of Tris(thenoyltrifluoroacetonato)(1,10-phenanthroline)europium(III) [Eu(TTA)₃(phen)]

This protocol describes the synthesis of a common and highly luminescent europium complex.[3][4]

Materials:

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

2-Thenoyltrifluoroacetone (HTTA)

-

1,10-Phenanthroline (phen)

-

Ethanol

-

Deionized water

-

Potassium hydroxide (KOH) solution (1 M)

Procedure:

-

Ligand Solution Preparation: Dissolve 3 mmol of 2-thenoyltrifluoroacetone (HTTA) and 1 mmol of 1,10-phenanthroline (phen) in 20 mL of ethanol with stirring.

-

pH Adjustment: Slowly add 1 M potassium hydroxide (KOH) solution dropwise to the ligand solution until a pH of 6-7 is reached. This deprotonates the HTTA, facilitating coordination.

-

Europium Solution Preparation: In a separate flask, dissolve 1 mmol of EuCl₃·6H₂O in 10 mL of deionized water.

-

Complexation: Add the europium solution dropwise to the ligand solution with vigorous stirring. A pale-yellow precipitate should form immediately.

-

Reaction Completion: Heat the reaction mixture to 60°C and stir for 1-2 hours to ensure complete complexation.

-

Isolation and Purification: Cool the mixture to room temperature and collect the precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water and a small amount of cold ethanol to remove unreacted starting materials.

-

Drying: Dry the resulting pale-yellow powder in a vacuum oven at 50°C for 24 hours.

Characterization: The final product should be characterized by standard analytical techniques such as FT-IR, ¹H NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Photophysical Characterization

The luminescent properties of the synthesized complexes are quantified through a series of photophysical measurements.

Determination of Luminescence Quantum Yield (Φ)

The overall luminescence quantum yield (Φ) is a measure of the efficiency of the conversion of absorbed photons to emitted photons. It can be determined using a relative method, comparing the integrated emission of the sample to that of a well-characterized standard.[5][6]

Instrumentation:

-

Fluorometer equipped with an excitation and emission monochromator.

-

Integrating sphere (for absolute quantum yield measurements).

-

UV-Vis spectrophotometer.

Protocol (Relative Method):

-

Standard Selection: Choose a quantum yield standard with an emission range that overlaps with the lanthanide complex of interest (e.g., quinine sulfate in 0.1 M H₂SO₄ for visible emitters).

-

Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Emission Spectra Acquisition: Record the emission spectra of the sample and the standard solutions under the same experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: The quantum yield is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φ is the quantum yield.

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Measurement of Luminescence Lifetime (τ)

The luminescence lifetime (τ) is the average time the lanthanide ion spends in the excited state before returning to the ground state. The long lifetimes of lanthanide complexes (microseconds to milliseconds) are a key advantage for applications like time-gated detection.[7][8]

Instrumentation:

-

Time-resolved fluorometer with a pulsed excitation source (e.g., a nitrogen laser or a pulsed xenon lamp) and a time-gated detector (e.g., a photomultiplier tube with a multichannel scaler).

Protocol:

-

Sample Preparation: Prepare a solution of the lanthanide complex in a suitable solvent.

-

Data Acquisition: Excite the sample with a short pulse of light and record the decay of the luminescence intensity over time.

-

Data Analysis: The luminescence decay data is fitted to an exponential function (or a sum of exponentials for more complex systems) to determine the lifetime (τ). For a single exponential decay, the intensity (I) at time (t) is given by:

I(t) = I₀ * exp(-t/τ)

Where I₀ is the initial intensity.

Quantitative Photophysical Data

The following tables summarize key photophysical data for representative Europium(III) and Terbium(III) complexes with different classes of ligands.

Table 1: Photophysical Properties of Selected Europium(III) Complexes

| Ligand Type | Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) (%) | Lifetime (τ) (ms) | Solvent |

| β-Diketonate | Eu(TTA)₃(phen) | ~340 | 612 | 30-80 | 0.4-0.8 | CH₂Cl₂/PMMA |

| β-Diketonate | Eu(BTFA)₃(phen) | ~350 | 613 | 40-70 | 0.5-0.9 | CH₂Cl₂ |

| Macrocyclic | Eu-DO3A derivative | ~320 | 615 | 10-25 | 0.5-1.5 | Water |

| Aromatic Carboxylate | Eu(BDC)₃ | ~280 | 614 | 5-15 | 0.3-0.6 | DMF |

| Dipicolinate | [Eu(DPA)₃]³⁻ | ~278 | 615 | 20-40 | 1.5-2.5 | Water |

Data compiled from various sources.[9][10][11] Values can vary depending on the specific experimental conditions.

Table 2: Photophysical Properties of Selected Terbium(III) Complexes

| Ligand Type | Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) (%) | Lifetime (τ) (ms) | Solvent |

| Macrocyclic | Tb-DO3A derivative | ~275 | 545 | 20-50 | 1.0-2.5 | Water |

| Aromatic Carboxylate | Tb(BDC)₃ | ~280 | 545 | 15-30 | 0.8-1.5 | DMF |

| Dipicolinate | [Tb(DPA)₃]³⁻ | ~278 | 545 | 30-60 | 2.0-3.0 | Water |

| Phenanthroline | [Tb(phen)₂]³⁺ | ~270 | 545 | 5-15 | 0.5-1.0 | Water |

Data compiled from various sources.[12][13][14] Values can vary depending on the specific experimental conditions.

Applications in Drug Development and Research

The unique luminescent properties of lanthanide complexes have led to their widespread use in various research and development areas, particularly in the life sciences.

Time-Gated Förster Resonance Energy Transfer (TG-FRET)

The long luminescence lifetime of lanthanide complexes allows for time-gated detection, which significantly improves the signal-to-noise ratio by eliminating short-lived background fluorescence and scattered light.[15][16] This is particularly advantageous in Förster Resonance Energy Transfer (FRET) assays. In a TG-FRET assay, a luminescent lanthanide complex (donor) transfers its energy to a nearby acceptor fluorophore only when they are in close proximity. The long-lived emission of the acceptor, sensitized by the lanthanide donor, is then detected after a delay time.

Figure 3: Principle of Time-Gated FRET using a lanthanide complex as the donor.

Biosensing and Bioimaging

Lanthanide complexes are extensively used as probes in biosensing and bioimaging applications. Their luminescence can be designed to be responsive to the presence of specific analytes, such as metal ions, pH, or enzyme activity.[2][7] In bioimaging, time-gated microscopy using lanthanide probes allows for the visualization of cellular processes with high contrast by eliminating autofluorescence from the biological matrix.[17][18]

Drug Delivery and Therapeutics

The unique properties of lanthanide complexes are also being explored for therapeutic applications. For instance, some complexes can act as photosensitizers in photodynamic therapy (PDT), where they generate reactive oxygen species upon light activation to kill cancer cells. Their luminescence can also be used to track the delivery and release of drugs from nanocarriers.

Conclusion

Luminescent lanthanide complexes represent a versatile and powerful class of molecular probes with significant potential across various scientific disciplines. Their unique photophysical properties, including long lifetimes and sharp emission bands, offer distinct advantages over conventional fluorescent materials. This guide has provided a comprehensive overview of the fundamental principles, synthetic methodologies, characterization techniques, and key applications of these fascinating compounds. As research in this field continues to advance, the development of novel lanthanide complexes with tailored properties will undoubtedly pave the way for new and innovative applications in research, diagnostics, and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecules | Special Issue : Luminescent Lanthanide Complexes [mdpi.com]

- 3. Faster Synthesis of Beta-Diketonate Ternary Europium Complexes: Elapsed Times & Reaction Yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Faster Synthesis of Beta-Diketonate Ternary Europium Complexes: Elapsed Times & Reaction Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Comprehensive Strategy to Boost the Quantum Yield of Luminescence of Europium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Radiative lifetime measurements in neutral lanthanum using time-resolved laser-induced fluorescence spectroscopy in supersonic free-jet [opg.optica.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Terbium Phenanthroline Complex as a Luminescent Probe for the Detection of Anthrax Biomarker: Dipicolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A High-Throughput Method To Measure Relative Quantum Yield of Lanthanide Complexes for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Toxicological Properties of Thulium Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and toxicological properties of key thulium compounds. The information is intended to support research, development, and safety assessments involving these rare earth materials. While extensive data exists for the physical characteristics of many thulium compounds, it is important to note that comprehensive toxicological data, particularly quantitative measures such as LD50 values for mammals, is limited in publicly available literature. Therefore, a cautious approach is warranted when handling these compounds.

Physical Properties of Thulium Compounds

The physical properties of thulium compounds are crucial for their application in various fields, including materials science and medicine. The following table summarizes the key physical data for several common thulium compounds.

| Compound Name | Chemical Formula | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility in Water |

| Thulium(III) Chloride | TmCl₃ | Yellow crystals[1] | 824[1] | 1490[1] | 3.98[1] | Very soluble (heptahydrate)[1] |

| Thulium(III) Chloride Hexahydrate | TmCl₃·6H₂O | Light green hygroscopic solid[1] | --- | --- | --- | Soluble |

| Thulium(III) Fluoride | TmF₃ | White powder[2] | 1158[2] | 2200[2] | --- | Insoluble[2] |

| Thulium(III) Nitrate | Tm(NO₃)₃ | --- | --- | --- | --- | Soluble |

| Thulium(III) Oxide | Tm₂O₃ | Pale green solid[3] | 2341[3][4] | 3945[3][4] | 8.6[3][4] | Insoluble[4] |

| Thulium(III) Acetate Hydrate | Tm(C₂H₃O₂)₃·xH₂O | Crystalline aggregates | --- | --- | --- | Moderately soluble[5] |

Toxicological Profile of Thulium Compounds

The toxicology of thulium compounds is not as well-documented as their physical properties. Generally, soluble thulium salts are considered mildly toxic, while insoluble compounds are thought to be less harmful.[6][7] However, all thulium compounds should be handled with care, and appropriate personal protective equipment should be used. The following table summarizes the available toxicological information, primarily from safety data sheets.

| Compound Name | GHS Hazard Statements | Primary Routes of Exposure | Known Health Effects |

| Thulium(III) Chloride | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] | Inhalation, skin contact, eye contact, ingestion. | Skin, eye, and respiratory tract irritation.[1][8] |

| Thulium(III) Fluoride | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | Inhalation, skin contact, eye contact, ingestion. | May cause irritation to the skin, eyes, and respiratory tract. Prolonged exposure may lead to fluorosis.[2] |

| Thulium(III) Nitrate | H272: May intensify fire; oxidizer. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9] | Inhalation, skin contact, eye contact, ingestion. | Skin, eye, and respiratory tract irritation.[9] |

| Thulium(III) Oxide | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[10] | Inhalation, skin contact, eye contact. | May cause skin, eye, and respiratory irritation. Considered fibrogenic.[3][10] |

| Thulium(III) Acetate Hydrate | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Inhalation, skin contact, eye contact. | Expected to cause skin, eye, and respiratory irritation. |

Experimental Methodologies

Detailed experimental protocols for the determination of physical and toxicological properties of specific thulium compounds are not extensively published. However, the following sections describe the general methodologies that are typically employed for the characterization of rare earth compounds.

Determination of Physical Properties

A general workflow for the characterization of the physical properties of a newly synthesized or purified thulium compound is outlined below.

-

X-ray Diffraction (XRD): This technique is fundamental for determining the crystal structure and phase purity of the compound.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology, particle size, and microstructure of the material.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA is used to study the thermal stability and decomposition of the compound, while DSC can be used to determine melting and boiling points.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These spectroscopic methods provide information about the chemical bonds present in the compound.

-

Solubility Testing: The solubility of the compound in water and other relevant solvents is determined by established methods, such as the equilibrium solubility method.

Toxicological Assessment

The toxicological assessment of a chemical compound typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.

-

In Vitro Toxicity Screening:

-

Cytotoxicity Assays: These assays, such as the MTT or LDH assay, are used to assess the toxicity of the compound to cultured cells.

-

Genotoxicity Assays: Tests like the Ames test or the comet assay are employed to evaluate the potential of the compound to cause genetic mutations.

-

-

In Vivo Toxicity Studies:

-

Acute Toxicity Studies: These studies, often following OECD guidelines (e.g., 420, 423, 425), are designed to determine the short-term toxicity of a substance after a single dose and to estimate the median lethal dose (LD50).

-

Sub-chronic Toxicity Studies: If necessary, repeated dose studies (e.g., 90-day studies according to OECD guideline 408) are conducted to evaluate the long-term health effects of the compound.

-

Signaling Pathways in Thulium-Related Biomedical Applications

Thulium compounds, particularly in the form of nanoparticles or as dopants in other materials, are being explored for various biomedical applications, including photodynamic therapy (PDT) and bioimaging. The therapeutic effects in PDT are often mediated through the generation of reactive oxygen species (ROS), which can trigger apoptotic cell death pathways.

In this simplified representation of photodynamic therapy, a thulium-based photosensitizer, upon activation by a specific wavelength of light (often in the near-infrared range for deeper tissue penetration), transfers energy to molecular oxygen, leading to the formation of highly cytotoxic reactive oxygen species (ROS). These ROS can then induce cellular damage and initiate apoptosis, a programmed cell death pathway, ultimately leading to the destruction of cancer cells.

This guide serves as a foundational resource for professionals working with thulium compounds. The provided data and diagrams are intended to facilitate a better understanding of their properties and to promote safe handling and informed application in research and development. Due to the limited toxicological data, it is imperative to consult up-to-date safety data sheets and conduct thorough risk assessments before use.

References

- 1. Thulium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. THALLIUM NITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Thulium(III) oxide - Wikipedia [en.wikipedia.org]

- 4. Thulium Oxide: Properties and Applications of This Rare Earth Compound [stanfordmaterials.com]

- 5. 314041-04-8 CAS MSDS (THULIUM(III) ACETATE HYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. HEALTH EFFECTS - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thulium Acetylacetonate: Anhydrous vs. Hydrated Forms for Researchers and Drug Development Professionals

Thulium acetylacetonate, a coordination complex of the rare-earth metal thulium, presents intriguing possibilities in various scientific domains, including materials science and catalysis. However, a critical distinction for researchers lies in understanding the properties and behavior of its anhydrous versus hydrated forms. This technical guide provides a comprehensive overview of thulium acetylacetonate, focusing on the distinctions between its anhydrous and trihydrate states, to aid researchers, scientists, and drug development professionals in their applications.

While the anhydrous form of thulium acetylacetonate, with the chemical formula Tm(C₅H₇O₂)₃, is often discussed, evidence suggests it is unlikely to exist as a stable compound under normal conditions.[1] Instead, the more commonly encountered and characterized forms are the hydrated complexes, particularly the dihydrate and trihydrate.[1] Attempted dehydration of hydrated lanthanide tris(acetylacetonate) complexes by heating under vacuum often leads to decomposition and the formation of oxo-clusters.[1] This guide will, therefore, focus on the properties of the well-established hydrated forms and compare them with "anhydrous" complexes that are stabilized by the coordination of other ligands.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of thulium acetylacetonate and its hydrated counterparts is crucial for their application. The following table summarizes the key quantitative data available for these compounds.

| Property | Thulium Acetylacetonate (Anhydrous) | Thulium Acetylacetonate Trihydrate | Thulium Acetylacetonate Dihydrate |

| Chemical Formula | C₁₅H₂₁O₆Tm | C₁₅H₂₇O₉Tm | C₁₅H₂₅O₈Tm |

| Molar Mass | 466.26 g/mol [1] | 520.32 g/mol | 502.30 g/mol |

| Appearance | - | White powder[1] | - |

| CAS Number | 14589-44-7[1] | 21826-63-1[1] | - |

Synthesis and Experimental Protocols

The synthesis of thulium acetylacetonate complexes can be achieved through various methods, with the choice of solvent and reaction conditions determining the final product, including its hydration state.

Synthesis of Thulium Acetylacetonate Hydrate

A common method for the preparation of hydrated thulium acetylacetonate involves the reaction of a thulium salt, such as thulium(III) chloride, with acetylacetone in an aqueous solution. The pH is typically adjusted to facilitate the formation of the complex.

Experimental Protocol:

-

Dissolve thulium(III) chloride hexahydrate (TmCl₃·6H₂O) in deionized water.

-

In a separate vessel, dissolve acetylacetone in ethanol.

-

Slowly add the acetylacetone solution to the thulium chloride solution with constant stirring.

-

Adjust the pH of the mixture to approximately 6-7 using a suitable base, such as ammonium hydroxide or sodium hydroxide, to precipitate the thulium acetylacetonate hydrate.

-

The resulting precipitate is then filtered, washed with deionized water, and dried under vacuum at room temperature to yield the hydrated complex. The degree of hydration (e.g., trihydrate) can be influenced by the drying conditions.

Synthesis of "Anhydrous" Thulium Acetylacetonate Complexes

Achieving a truly anhydrous thulium acetylacetonate is challenging due to the high coordination number and oxophilicity of the thulium ion. However, "anhydrous" complexes can be synthesized by replacing the coordinated water molecules with other ligands, such as 1,2-dimethoxyethane (DME).

Experimental Protocol for [Tm(tfaa)₃(DME)] (a representative "anhydrous" complex with a fluorinated acetylacetonate ligand):

-

All manipulations are to be carried out under an inert atmosphere using Schlenk techniques.

-

Anhydrous thulium(III) chloride (TmCl₃) is reacted with the sodium salt of trifluoroacetylacetone (Na(tfaa)) in a dry, aprotic solvent like 1,2-dimethoxyethane (DME).

-

The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

The precipitated sodium chloride is removed by filtration.

-

The solvent is removed from the filtrate under vacuum to yield the [Tm(tfaa)₃(DME)] complex.

Characterization and Comparative Analysis

The distinction between the hydrated and "anhydrous" forms of thulium acetylacetonate is primarily established through various analytical techniques.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) is a powerful tool to determine the presence and number of water molecules in the complex. For thulium acetylacetonate trihydrate, the TGA curve would show a distinct weight loss corresponding to the loss of three water molecules upon heating. The decomposition of the anhydrous complex would occur at a higher temperature.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction provides definitive structural information, including the coordination environment of the thulium ion. Studies have shown that in the dihydrate, Tm(C₅H₇O₂)₃(H₂O)₂, the thulium ion is 8-coordinated, with six oxygen atoms from the three acetylacetonate ligands and two oxygen atoms from the water molecules.[1] The crystal structure of the trihydrate and anhydrous complexes would differ significantly in terms of coordination number and geometry.

Spectroscopic Analysis (FTIR, NMR)

Infrared (IR) spectroscopy can be used to identify the presence of water molecules through the characteristic O-H stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide insights into the structure and purity of the complexes.

Logical Relationship of Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of different forms of thulium acetylacetonate.

Caption: Workflow for the synthesis and characterization of thulium acetylacetonate complexes.

Applications in Drug Development

While the direct application of thulium acetylacetonate in signaling pathways for drug development is not extensively documented, its properties as a lanthanide complex offer potential in several areas. Lanthanide complexes are known for their unique luminescent properties and their use as catalysts in organic synthesis. These characteristics could be leveraged in:

-

Bioimaging: The luminescence of thulium complexes could be utilized in developing probes for in vitro and in vivo imaging.

-

Catalysis: Thulium acetylacetonate can act as a Lewis acid catalyst in various organic reactions, which is a fundamental aspect of synthesizing complex drug molecules. The different solubility and stability of the hydrated versus "anhydrous" forms could influence their catalytic activity and substrate scope.

-

Drug Delivery: The acetylacetonate ligand can be modified to incorporate targeting moieties or to control the release of a therapeutic agent.

The workflow for exploring the potential of thulium acetylacetonate in a drug development context is conceptualized below.

Caption: Conceptual workflow for exploring thulium acetylacetonate in drug development.

Conclusion

References

An In-depth Technical Guide to Thulium(III) 2,4-pentanedionate

For Researchers, Scientists, and Drug Development Professionals

Core Properties

Thulium(III) 2,4-pentanedionate, also known as Thulium(III) acetylacetonate or Tm(acac)₃, is an organometallic compound of the rare earth element thulium.[1][2] It is most commonly available as a white, crystalline powder in its hydrated form, typically as a trihydrate.[1] The anhydrous form is also known but is less stable. This compound is generally insoluble in water but soluble in organic solvents.[2]

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₁O₆Tm (anhydrous) | --INVALID-LINK-- |

| C₁₅H₂₇O₉Tm (trihydrate) | --INVALID-LINK-- | |

| Molecular Weight | 466.26 g/mol (anhydrous) | --INVALID-LINK-- |

| 520.31 g/mol (trihydrate) | --INVALID-LINK-- | |

| CAS Number | 14589-44-7 | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

| Melting Point | 175 °C (decomposes) | --INVALID-LINK-- |

| Solubility | Insoluble in water | --INVALID-LINK-- |

Experimental Protocols

Synthesis of Thulium(III) 2,4-pentanedionate Trihydrate

Materials:

-

Thulium(III) chloride hydrate (TmCl₃·xH₂O)

-

2,4-pentanedione (acetylacetone, Hacac)

-

Ammonia solution (e.g., 2 M NH₄OH) or sodium hydroxide solution

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a stoichiometric amount of Thulium(III) chloride hydrate in deionized water with gentle heating.

-

In a separate flask, dissolve a threefold molar excess of 2,4-pentanedione in ethanol.

-

Slowly add the Thulium(III) chloride solution to the acetylacetone solution with constant stirring.

-

Gradually add a basic solution (e.g., ammonia or sodium hydroxide) dropwise to the mixture to raise the pH to approximately 6-7, promoting the formation of the complex. The formation of a white precipitate should be observed.

-

Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the resulting Thulium(III) 2,4-pentanedionate trihydrate product in a desiccator over a suitable drying agent.

Characterization

Infrared (IR) Spectroscopy:

-

Objective: To identify the characteristic vibrational modes of the acetylacetonate ligand and confirm its coordination to the thulium ion.

-

Method: An IR spectrum of the solid sample is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer, often employing the KBr pellet technique.

-

Expected Observations: The spectrum is expected to show strong absorption bands corresponding to the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand, typically in the range of 1500-1600 cm⁻¹. The absence of the characteristic broad O-H stretching band of the enol form of free acetylacetone (around 2500-3200 cm⁻¹) indicates the formation of the complex.

UV-Visible (UV-Vis) Spectroscopy:

-

Objective: To study the electronic transitions within the complex.

-

Method: A solution of the complex in a suitable organic solvent (e.g., ethanol or chloroform) is prepared, and its absorbance is measured over the UV-Vis range (typically 200-800 nm) using a spectrophotometer.

-

Expected Observations: The spectrum is likely to be dominated by intense ligand-to-metal charge transfer (LMCT) bands in the UV region. Weaker, sharp absorption bands corresponding to the f-f electronic transitions of the Tm³⁺ ion may be observed in the visible and near-infrared regions.

Thermogravimetric Analysis (TGA):

-

Objective: To determine the thermal stability of the compound and to confirm the number of water molecules of hydration.

-

Method: A small, accurately weighed sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored.

-

Expected Observations: For the trihydrate, an initial weight loss corresponding to the loss of three water molecules is expected upon heating. At higher temperatures, the decomposition of the anhydrous complex will occur, eventually leading to the formation of thulium(III) oxide (Tm₂O₃) as the final residue.

Potential Applications in Drug Development: A Hypothetical Perspective

Direct evidence for the application of Thulium(III) 2,4-pentanedionate in drug development or its interaction with specific signaling pathways is currently lacking in the scientific literature. However, based on the known biological activities of other lanthanide complexes, we can propose a hypothetical framework for its potential mechanism of action, which could guide future research.

Lanthanide ions are known to interact with biological molecules, often by mimicking calcium ions (Ca²⁺) due to their similar ionic radii and preference for oxygen-donor ligands. This interaction can lead to the inhibition or modulation of various enzymes.

Hypothetical Signaling Pathway: Inhibition of a Kinase

The following diagram illustrates a hypothetical mechanism by which Thulium(III) 2,4-pentanedionate could act as an inhibitor of a protein kinase, a class of enzymes crucial in many cellular signaling pathways and often targeted in drug development.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Workflow for Investigating Biological Activity:

The following diagram outlines a potential experimental workflow to investigate the biological effects of Thulium(III) 2,4-pentanedionate.

Caption: Experimental workflow for biological evaluation.

Conclusion and Future Directions

Thulium(III) 2,4-pentanedionate is a well-characterized compound with established physicochemical properties. Its primary applications have been in materials science, for example, as a precursor for the chemical vapor deposition of thulium-containing thin films. The potential of this compound, and lanthanide acetylacetonates in general, in the fields of biology and medicine remains largely unexplored.

The hypothetical signaling pathway and experimental workflow presented here are intended to serve as a starting point for researchers interested in investigating the biological activities of Thulium(III) 2,4-pentanedionate. Future studies should focus on systematic screening for cytotoxicity against various cell lines, followed by detailed mechanistic studies to identify specific molecular targets. Such research could uncover novel therapeutic applications for this class of compounds.

References

Methodological & Application

Application Notes and Protocols for Thulium 2,4-pentanedionate in Chemical Vapor Deposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of Thulium 2,4-pentanedionate (also known as Thulium(III) acetylacetonate, Tm(acac)₃) as a precursor for the deposition of thulium-containing thin films via Chemical Vapor Deposition (CVD). Thulium oxide and other thulium-based materials are of interest for applications in optical devices, high-k gate dielectrics, and potentially as specialized coatings in biomedical devices. This document outlines the precursor's properties, a generalized experimental protocol for its use in CVD, and key considerations for successful thin film deposition.

Precursor Properties and Considerations

This compound is a metal-organic compound with the chemical formula Tm(C₅H₇O₂)₃. While seemingly a straightforward precursor choice, its practical application in CVD presents challenges, primarily related to its volatility.

Key Properties:

| Property | Value | Source |

| Chemical Formula | Tm(C₅H₇O₂)₃ | [1] |

| Synonyms | Thulium(III) acetylacetonate, Tris(2,4-pentanedionato)thulium(III) | [1] |

| Appearance | White powder | [1] |

| Molecular Weight | 466.27 g/mol | [1] |

| Solubility in Water | Insoluble | [1] |

Critical Considerations for CVD:

A significant challenge with using this compound is its tendency to exist in a hydrated form, most commonly as a dihydrate (Tm(C₅H₇O₂)₃(H₂O)₂). The presence of coordinated water molecules drastically reduces the precursor's volatility, which is a critical requirement for successful transport in a CVD system. Upon heating, instead of sublimating, these hydrated complexes often decompose into non-volatile oxo-clusters. This can lead to inconsistent precursor delivery to the substrate and poor film quality.

To enhance volatility and thermal stability, fluorination of the acetylacetonate ligand (e.g., using hexafluoroacetylacetonate) or the use of a co-ligand to prevent water coordination are common strategies for lanthanide precursors. While these modified precursors are often more suitable for CVD, this document will focus on a generalized protocol for the use of the standard this compound, with the acknowledgment that process optimization will be critical.

Experimental Protocol: Chemical Vapor Deposition of Thulium Oxide

This protocol describes a general procedure for the deposition of thulium oxide (Tm₂O₃) thin films using this compound in a hot-wall CVD reactor.

3.1. Materials and Equipment:

-

Precursor: this compound (Tm(acac)₃), 99.9% purity

-

Substrates: Silicon wafers, quartz, or other suitable materials

-

Carrier Gas: High-purity nitrogen (N₂) or argon (Ar)

-

Oxidizing Agent: High-purity oxygen (O₂)

-

CVD System: A hot-wall or cold-wall CVD reactor equipped with:

-

Mass flow controllers for precise gas handling

-

A precursor delivery system (e.g., a bubbler or a direct liquid injection system if the precursor is dissolved in a solvent)

-

A heated substrate stage

-

A vacuum pump and pressure control system

-

-